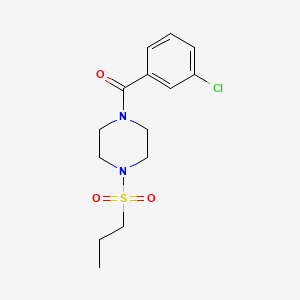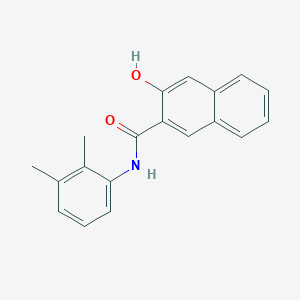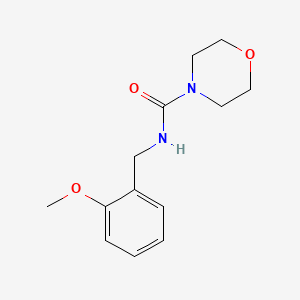![molecular formula C18H20N6O B5507804 2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)
2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions. One method for synthesizing similar molecules involves a one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines, which could be analogous to the target compound. This process includes steps like deprotection, imination, acid-promoted heterocyclization, and aromatization, demonstrating the complexity involved in synthesizing such compounds (Tseng et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been studied using various techniques. For instance, the structure of a Schiff base ligand of 4-aminoantipyrine was analyzed through single-crystal X-ray diffraction, revealing its trans configuration and crystalline form, providing insights into how similar analyses could be applied to understand the structural intricacies of the target compound (Alam & Lee, 2012).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds suggest a range of activities. For example, N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides exhibit various biological activities, hinting at the potential reactivity and functional versatility of the target molecule (Menozzi et al., 1993).
Physical Properties Analysis
The physical properties of compounds with similar structures, such as solubility, melting points, and crystalline forms, are crucial for their application in various fields. These properties can be inferred from studies like the crystal structure analysis of zinc complexes, providing a foundation for predicting the behavior of the target compound in different environments (Wang et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have focused on the synthesis of novel heterocyclic compounds using derivatives similar to the compound . These studies involve the creation of various derivatives that are evaluated for their antimicrobial, anti-inflammatory, and anticancer activities.
A study described the synthesis of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, evaluating their antimicrobial and anti-inflammatory activities. The process utilized a multi-component cyclo-condensation reaction, showcasing the compound's utility in generating structurally diverse libraries of biologically active molecules (Kendre, Landge, & Bhusare, 2015).
Another research effort involved the generation of a structurally diverse library through alkylation and ring closure reactions, using a ketonic Mannich base derived from 2-acetylthiophene as a starting material. This study highlights the compound's versatility in synthesizing a variety of heterocyclic compounds with potential pharmacological activities (Roman, 2013).
Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups were synthesized, demonstrating the compound's application in creating new molecules with enhanced antimicrobial activities. This research emphasizes the compound's role in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Anticancer and Anti-Inflammatory Applications
The compound and its derivatives have been studied for potential anticancer and anti-inflammatory properties.
- Synthesis of pyrazolo[3,4-d]pyrimidines derivatives showed promising results as anticancer and anti-5-lipoxygenase agents, suggesting the compound's contribution to developing new therapeutic agents (Rahmouni et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-18(2,3)17(25)21-14-7-5-13(6-8-14)20-15-9-10-16(23-22-15)24-12-4-11-19-24/h4-12H,1-3H3,(H,20,22)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNNBMWCRBXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B5507724.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)
![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)



![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)
![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)


![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5507803.png)

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)